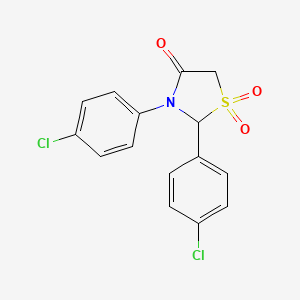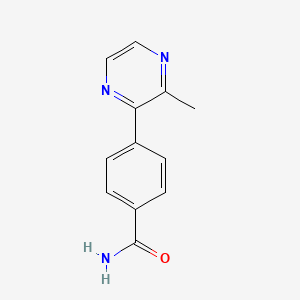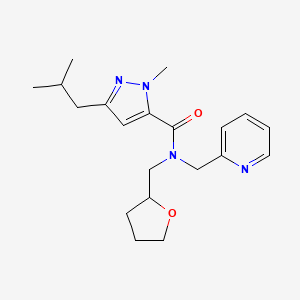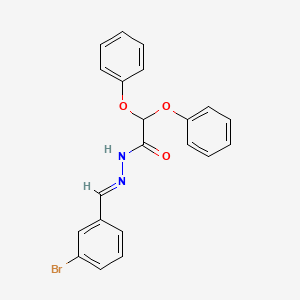
2-(4-bromophenoxy)-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)propanohydrazide, commonly known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPH is a hydrazide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of BPPH is not fully understood, but it is believed to involve multiple pathways. In cancer cells, BPPH has been shown to activate the caspase pathway, which leads to apoptosis. BPPH has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. In addition, BPPH has been reported to inhibit the expression of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In neurodegenerative disorders, BPPH has been shown to inhibit the aggregation of amyloid beta peptide and to protect neurons against oxidative stress and apoptosis.
Biochemical and Physiological Effects
BPPH has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, BPPH has been reported to induce apoptosis, inhibit cell proliferation, and inhibit cell migration and invasion. In addition, BPPH has been shown to modulate the expression of various genes and proteins involved in cancer progression. In neurodegenerative disorders, BPPH has been reported to inhibit the aggregation of amyloid beta peptide, to protect neurons against oxidative stress and apoptosis, and to improve cognitive function.
実験室実験の利点と制限
BPPH has several advantages for lab experiments, including its relatively simple synthesis, low toxicity, and potential applications in various fields. However, BPPH also has some limitations, including its low solubility in water and its potential instability under certain conditions. In addition, the mechanism of action of BPPH is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of BPPH, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicine, BPPH has shown promising results as an anticancer agent, and further studies are needed to evaluate its efficacy and safety in clinical trials. In addition, BPPH has potential applications in the treatment of neurodegenerative disorders and other diseases, and further studies are needed to investigate its therapeutic potential. In agriculture, BPPH has potential applications as a herbicide and fungicide, and further studies are needed to evaluate its efficacy and safety in the field. Finally, BPPH has potential applications in the synthesis of new materials, and further studies are needed to investigate its properties and potential applications in material science.
合成法
Several methods have been reported in the literature for the synthesis of BPPH. One of the most widely used methods involves the reaction of 4-bromophenol with 2-bromoacetyl bromide, followed by the reaction of the resulting intermediate with 1-methyl-3-phenyl-2-propen-1-one and hydrazine hydrate. The product obtained is then treated with acetic anhydride to yield BPPH. Other methods involve the reaction of 4-bromophenol with different aldehydes and hydrazine hydrate, followed by the reaction of the resulting intermediate with 1-methyl-3-phenyl-2-propen-1-one. The purity and yield of BPPH depend on the reaction conditions and the starting materials used.
科学的研究の応用
BPPH has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BPPH has shown promising results as an anticancer agent. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. BPPH has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, BPPH has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BPPH has been reported to inhibit the aggregation of amyloid beta peptide and to protect neurons against oxidative stress and apoptosis.
In agriculture, BPPH has been studied for its potential applications as a herbicide and fungicide. BPPH has been shown to inhibit the growth of various weeds and fungi by interfering with the biosynthesis of fatty acids and sterols. BPPH has also been studied for its potential applications in the synthesis of new materials, such as polymers and nanoparticles.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-14(8-9-16-6-4-3-5-7-16)21-22-19(23)15(2)24-18-12-10-17(20)11-13-18/h3-13,15H,1-2H3,(H,22,23)/b9-8+,21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGXIWISSGEAZ-QULCHTJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C=CC1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]propanohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B3826480.png)


![3-[5-(1-benzofuran-5-yl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B3826505.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3826514.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826517.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide](/img/structure/B3826521.png)


![5,10-bis(4-bromophenyl)-2,7-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B3826555.png)
![N-(4-fluorobenzyl)-5-[1-(1H-imidazol-2-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3826556.png)
![N-(2,4-dichlorophenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B3826559.png)
![tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826567.png)